molecular formula C19H28O2 B13851879 (5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione

(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione

Cat. No.: B13851879
M. Wt: 288.4 g/mol
InChI Key: GOOJRYDPZNVBQN-AGEWQFHVSA-N
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Description

(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione is a complex organic compound with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring systems and significant biological activity. The compound’s structure includes multiple chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione typically involves multi-step organic synthesis. The process begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the ethyl group and the formation of the dione functionality. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions are carefully controlled to maintain the integrity of the chiral centers and prevent racemization.

Chemical Reactions Analysis

Types of Reactions

(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can be used to modify the dione functionality.

    Substitution: Substitution reactions, particularly at the ethyl group, can lead to a variety of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its complex structure and biological activity.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of (5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene derivatives: These compounds share the core structure but differ in their substituents and functional groups.

    Steroids: Structurally similar due to the presence of multiple fused rings and chiral centers.

Uniqueness

What sets (5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione apart is its specific stereochemistry and the presence of the ethyl group and dione functionality. These features contribute to its unique chemical reactivity and biological activity.

Properties

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H28O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h12,14-17H,2-11H2,1H3/t12-,14+,15+,16-,17-,19+/m1/s1

InChI Key

GOOJRYDPZNVBQN-AGEWQFHVSA-N

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]([C@H]1CCC2=O)CC[C@H]4[C@@H]3CCC(=O)C4

Canonical SMILES

CCC12CCC3C(C1CCC2=O)CCC4C3CCC(=O)C4

Origin of Product

United States

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